![molecular formula C12H12O2S B12287351 (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is an organic compound with a complex structure that includes a methoxy group, a methylthio group, and an indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate indenone derivative with a methoxy(methylthio)methylene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form sulfoxides and sulfones.
Reduction: The indenone core can be reduced to form dihydroindenone derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindenone derivatives, and various substituted indenone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The indenone core may interact with nucleophilic sites, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in solar cells and other electronic applications.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used as a starting material for the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is unique due to its combination of methoxy and methylthio groups attached to an indenone core
Propiedades
Fórmula molecular |
C12H12O2S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
(2Z)-2-[methoxy(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12O2S/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3/b12-10- |
Clave InChI |
YGWCZZFYAWJGFH-BENRWUELSA-N |
SMILES isomérico |
CO/C(=C/1\CC2=CC=CC=C2C1=O)/SC |
SMILES canónico |
COC(=C1CC2=CC=CC=C2C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


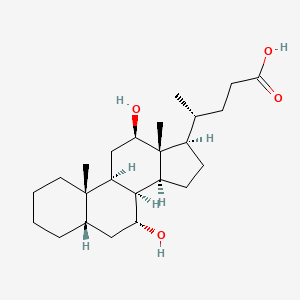
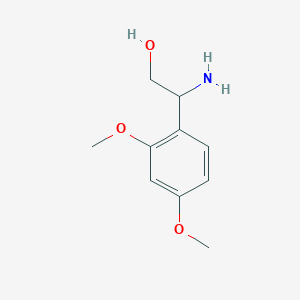
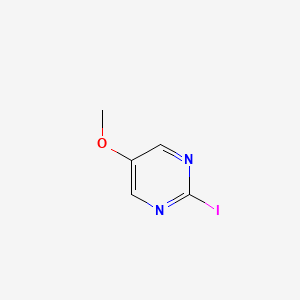
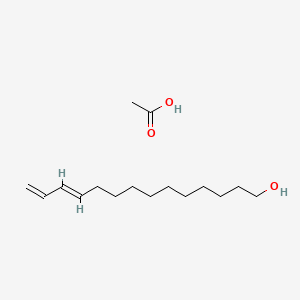
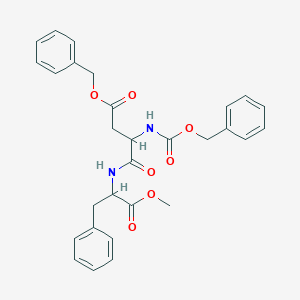
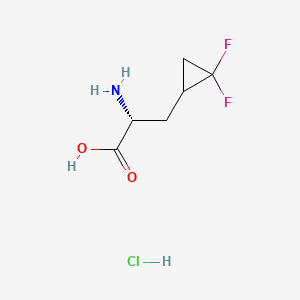
![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
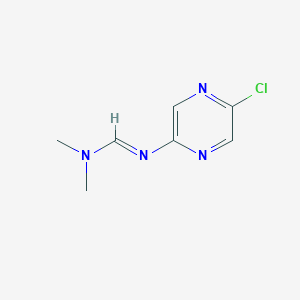
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
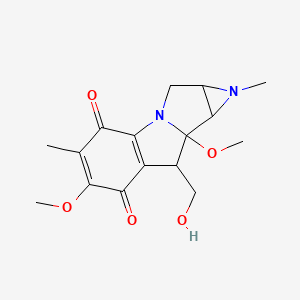
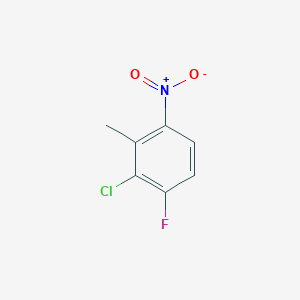
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
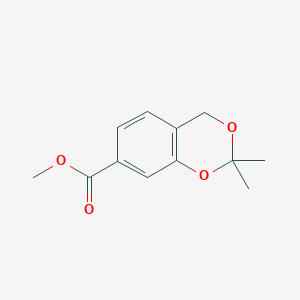
![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
